1,4-Dichloro-2,5-dinitrobenzene

Übersicht

Beschreibung

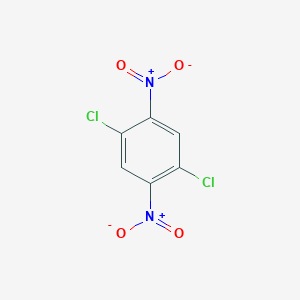

1,4-Dichloro-2,5-dinitrobenzene is an aromatic compound with the molecular formula C6H2Cl2N2O4. It is characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring. This compound is known for its use in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Vorbereitungsmethoden

1,4-Dichloro-2,5-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 1,4-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective introduction of nitro groups at the 2 and 5 positions on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis .

Analyse Chemischer Reaktionen

1,4-Dichloro-2,5-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound can react with nucleophiles, such as amines or thiols, to replace one of the chlorine atoms.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with an amine would yield a chloro-nitroaniline derivative .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1,4-Dichloro-2,5-dinitrobenzene serves as a key building block in the synthesis of various specialty chemicals. Its ability to undergo multiple chemical transformations makes it an essential reagent in organic chemistry laboratories. The compound is primarily used for:

- Synthesis of Dyes and Pigments : It plays a crucial role in producing vibrant dyes used in textiles and other industries due to its intense color properties.

- Polymer Production : The compound is utilized in creating polymers with specific properties, enhancing material performance in various applications.

- Pharmaceutical Intermediates : It facilitates the synthesis of complex molecular structures necessary for drug development. This includes the formation of pharmacophores and functional groups essential for biological activity .

Agricultural Applications

In agriculture, this compound is instrumental in the formulation of herbicides and pesticides . Its applications include:

- Active Ingredients in Herbicides : The compound is used to create herbicides that effectively target unwanted plant growth. Its chemical properties allow for the development of selective herbicides that minimize damage to desired crops while controlling weeds.

- Pesticidal Formulations : It contributes to the synthesis of pesticides that protect crops from pests, thus enhancing agricultural productivity and sustainability .

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the utility of this compound in synthesizing an important pharmaceutical intermediate. Researchers utilized this compound to form a series of nitroaniline derivatives, which are critical in developing anti-cancer drugs. The reaction conditions were optimized to achieve high yields and purity levels, illustrating the compound's versatility as a synthetic intermediate .

Case Study 2: Environmental Impact Assessment

Research has also focused on assessing the environmental impact of this compound when used as an agricultural chemical. Studies indicated that while it effectively controls pests and weeds, there are concerns regarding its persistence in soil and potential toxicity to aquatic life. Regulatory assessments have highlighted the need for careful management practices to mitigate environmental risks associated with its use .

Toxicological Considerations

While this compound has valuable applications, it also poses certain health risks. Toxicological studies have shown that exposure can lead to renal and hepatic toxicity. Chronic exposure studies in animal models have indicated dose-dependent effects on organ function and potential carcinogenicity. Therefore, safety measures are essential when handling this compound in industrial settings.

Summary Table: Applications of this compound

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemical Synthesis | Dyes and pigments; polymer production | Key building block for complex molecular structures |

| Agriculture | Herbicides; pesticides | Effective against weeds and pests |

| Pharmaceutical Industry | Intermediates for drug synthesis | Important for developing biologically active compounds |

| Environmental Research | Impact assessments | Concerns regarding persistence and toxicity |

Wirkmechanismus

The mechanism by which 1,4-dichloro-2,5-dinitrobenzene exerts its effects involves its electrophilic nature. The nitro groups withdraw electron density from the benzene ring, making the chlorine atoms more susceptible to nucleophilic attack. This property is exploited in nucleophilic aromatic substitution reactions, where nucleophiles displace the chlorine atoms .

In biological systems, the compound can interact with nucleophilic sites on proteins and enzymes, leading to covalent modifications that inhibit their activity. This mechanism is the basis for its use in enzyme inhibition studies .

Vergleich Mit ähnlichen Verbindungen

1,4-Dichloro-2,5-dinitrobenzene can be compared to other dichlorodinitrobenzene derivatives, such as:

1,3-Dichloro-4,6-dinitrobenzene: This compound has chlorine and nitro groups in different positions, leading to variations in reactivity and applications.

1,2-Dichloro-4,5-dinitrobenzene: Similar in structure but with different substitution patterns, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for particular synthetic and research applications .

Biologische Aktivität

1,4-Dichloro-2,5-dinitrobenzene (DCDNB) is a nitroaromatic compound known for its diverse biological activities and applications in scientific research. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, toxicity profiles, and potential applications in medicine and industry.

DCDNB is characterized by two nitro groups and two chlorine substituents on a benzene ring, which contribute to its electrophilic nature. The mechanism of action primarily involves the compound's ability to undergo nucleophilic aromatic substitution , where nucleophiles can replace the chlorine atoms on the benzene ring. This property is exploited in various biochemical studies, particularly in enzyme inhibition and protein labeling due to the reactivity of its functional groups.

| Property | Value |

|---|---|

| Molecular Formula | CClNO |

| Molecular Weight | 195.02 g/mol |

| CAS Number | 17488-25-4 |

| Solubility | Soluble in organic solvents |

| Toxicity | Moderate to high |

Enzyme Inhibition

DCDNB has been utilized as a tool for studying enzyme inhibition due to its ability to covalently modify nucleophilic sites on proteins. Research indicates that it can inhibit various enzymes by forming stable adducts with thiol groups in cysteine residues, leading to a decrease in enzymatic activity. For example, studies have shown that DCDNB can inhibit glutathione S-transferase (GST), an enzyme involved in detoxification processes.

Case Studies

- Toxicological Studies : A chronic toxicity study involving rats demonstrated that administration of DCDNB resulted in significant renal and hepatic toxicity. The study reported dose-dependent increases in renal cell adenomas and carcinomas, suggesting a potential carcinogenic risk associated with long-term exposure .

- Genotoxicity Assessments : In vitro studies have indicated that DCDNB exhibits genotoxic effects. Positive results were observed in bacterial mutation assays (Ames test), indicating its potential to induce DNA damage under certain conditions .

- Aquatic Toxicity : DCDNB has been tested for its toxicity to aquatic organisms. An OECD test showed that the compound has an LC50 value of 5.4 mg/L for fish (Oryzias latipes), indicating significant acute toxicity .

Pharmaceutical Research

DCDNB is being investigated for its potential use as an intermediate in the synthesis of pharmaceuticals with antimicrobial and anticancer properties. Its ability to modify biological macromolecules makes it a candidate for developing targeted drug delivery systems .

Industrial Use

In industrial applications, DCDNB is employed in the production of dyes and pigments due to its vibrant color properties and chemical stability. Additionally, it serves as a reagent in organic synthesis pathways aimed at producing complex organic molecules.

Eigenschaften

IUPAC Name |

1,4-dichloro-2,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)4(8)2-6(3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONKIWFMDAVKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571159 | |

| Record name | 1,4-Dichloro-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17488-25-4 | |

| Record name | 1,4-Dichloro-2,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17488-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,4-dichloro-2,5-dinitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.